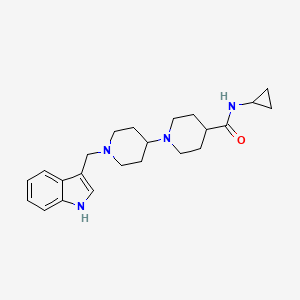![molecular formula C24H24N2O3 B5111456 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B5111456.png)
4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide, also known as BOPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BOPB is a benzamide derivative that is used as a tool compound for studying the interaction between G protein-coupled receptors (GPCRs) and β-arrestin.
Mécanisme D'action
4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide acts as a β-arrestin-biased agonist for the AT1R, which means that it selectively activates the β-arrestin signaling pathway while minimizing the activation of the G protein signaling pathway. This mechanism of action has been shown to have beneficial effects in various physiological processes, including cardiovascular function, inflammation, and cancer.
Biochemical and Physiological Effects:
4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide has been shown to have beneficial effects on cardiovascular function, including reducing blood pressure and improving cardiac function. It has also been shown to have anti-inflammatory effects and to inhibit cancer cell growth. 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide has been shown to have a higher affinity for the AT1R than other angiotensin II receptor agonists, which may contribute to its beneficial effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide in lab experiments is its selectivity for the β-arrestin signaling pathway, which allows for the study of this pathway without interference from the G protein signaling pathway. However, a limitation of using 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide is its relatively low solubility, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide. One area of interest is the development of new β-arrestin-biased agonists for other GPCRs, which could have therapeutic applications in various diseases. Another area of interest is the study of the interaction between β-arrestin and other signaling pathways, including the MAPK pathway and the PI3K pathway. Finally, the development of new methods for synthesizing 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide and other benzamide derivatives could lead to the discovery of new compounds with beneficial effects.
Méthodes De Synthèse
The synthesis of 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide involves a multi-step process that includes the reaction of 4-hydroxybenzaldehyde with ethyl 2-oxo-2-phenylethanoate, followed by the reaction of the resulting product with benzylamine. The final step involves the reaction of the intermediate product with 4-nitrobenzoyl chloride to yield 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide.
Applications De Recherche Scientifique
4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide has been used extensively in scientific research to study the interaction between GPCRs and β-arrestin. It is a potent and selective β-arrestin-biased agonist for the angiotensin II type 1 receptor (AT1R). 4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide has also been used to study the interaction between β-arrestin and other GPCRs, including the dopamine D2 receptor, the μ-opioid receptor, and the cannabinoid CB1 receptor.
Propriétés
IUPAC Name |
4-[2-(benzylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c27-23(26-17-20-9-5-2-6-10-20)18-29-22-13-11-21(12-14-22)24(28)25-16-15-19-7-3-1-4-8-19/h1-14H,15-18H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNFVRUUUJJMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(benzylamino)-2-oxoethoxy)-N-phenethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-[2-chloro-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]benzamide](/img/structure/B5111398.png)
![ethyl 1-[2-(4-methoxyphenyl)ethyl]-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5111417.png)

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5111424.png)

![N-(3,5-dichlorophenyl)-2-[5-(4-fluorobenzyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5111436.png)
![2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5111446.png)
![butyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5111451.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5111453.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5111454.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(methylthio)acetamide](/img/structure/B5111461.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5111476.png)